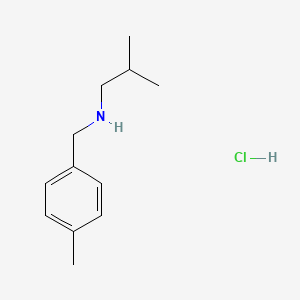
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride
Vue d'ensemble
Description
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methylmethylphenidate or 4-MeTMPH. This compound has gained significant attention in the scientific community due to its potential use as a research chemical.
Applications De Recherche Scientifique
NMDA Receptor Antagonists
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride is part of a new class of diphenylpropylamine NMDA receptor antagonists. These compounds have potential applications in neuroscientific research, particularly in the study of the NMDA receptor, which plays a crucial role in synaptic plasticity, memory function, and neurological diseases (Moe et al., 1998).
Derivatives in Chemical Synthesis
The compound can serve as a precursor or intermediate in the synthesis of various chemical derivatives. For instance, it can be used in the preparation of novel ligands for the NMDA receptor, which are useful in understanding the receptor's function and developing potential therapeutic agents (Tsuji et al., 1967).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound can be used in the detection and quantification of specific compounds. For example, the determination of trace amounts of similar compounds in biological samples, such as urine, can be enhanced using molecular imprinted polymer-based sorbents. This application is particularly relevant in forensic and clinical toxicology (Bykov et al., 2017).
Potential in Medical Research
Compounds related to this compound may have applications in medical research, such as in the development of neurokinin-1 receptor antagonists. These are significant for their potential use in treatments for conditions like depression and emesis (Harrison et al., 2001).
Propriétés
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILMGKNPANSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)

![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)

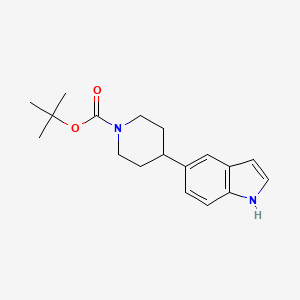
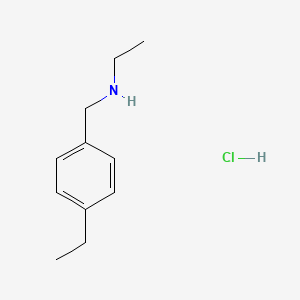
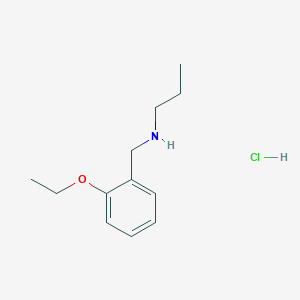
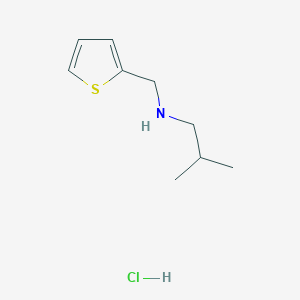

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)
